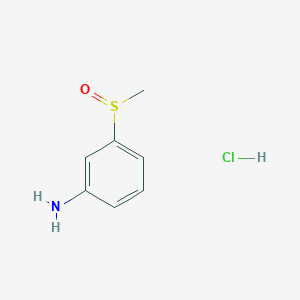
Methyl 3-(2,4,5-trimethylphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2,4,5-trimethylphenyl)acrylate is an organic compound with the molecular formula C13H16O2 It is a derivative of acrylate, characterized by the presence of a methyl ester group and a 2,4,5-trimethylphenyl substituent on the acrylate moiety
科学的研究の応用
Methyl 3-(2,4,5-trimethylphenyl)acrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of functional polymers with specific properties, such as enhanced thermal stability or unique mechanical characteristics.
Materials Science: The compound is utilized in the development of advanced materials, including coatings, adhesives, and films with tailored properties.
Biological Studies:
Industrial Applications: The compound’s reactivity and versatility make it valuable in various industrial processes, including the production of specialty chemicals and intermediates.
作用機序
Target of Action
Methyl 3-(2,4,5-trimethylphenyl)acrylate, also known as methyl (E)-3-(2,4,5-trimethylphenyl)prop-2-enoate, is a complex organic compoundIt’s known that acrylates, in general, can interact with various biological molecules due to their reactive functional groups .
Mode of Action
Acrylates are known to participate in various chemical reactions due to their functional groups . They can undergo polymerization reactions, which could potentially lead to interactions with biological targets .
Biochemical Pathways
Acrylates can participate in various chemical reactions and potentially affect multiple biochemical pathways .
Pharmacokinetics
Given that acrylates are known to be reactive, it’s possible that this compound could be rapidly metabolized in the body .
Result of Action
Given the reactivity of acrylates, this compound could potentially interact with various cellular components and induce a range of biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals or biological molecules. Specific studies on the environmental influences on this compound’s action are lacking .
準備方法
The synthesis of Methyl 3-(2,4,5-trimethylphenyl)acrylate typically involves the esterification of 3-(2,4,5-trimethylphenyl)acrylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane, with sulfuric acid or p-toluenesulfonic acid as the catalyst. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
化学反応の分析
Methyl 3-(2,4,5-trimethylphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common reagents and conditions for these reactions include organic solvents, appropriate catalysts, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Methyl 3-(2,4,5-trimethylphenyl)acrylate can be compared with other acrylate derivatives, such as:
Methyl methacrylate: A widely used monomer in the production of polymethyl methacrylate (PMMA), known for its optical clarity and impact resistance.
Ethyl acrylate: Used in the production of polymers and copolymers with applications in adhesives, coatings, and textiles.
Butyl acrylate: Known for its flexibility and used in the production of pressure-sensitive adhesives and sealants.
The uniqueness of this compound lies in the presence of the 2,4,5-trimethylphenyl group, which imparts specific steric and electronic properties that can influence its reactivity and the properties of the resulting polymers.
特性
IUPAC Name |
methyl (E)-3-(2,4,5-trimethylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9-7-11(3)12(8-10(9)2)5-6-13(14)15-4/h5-8H,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTDXGAZQYTAEB-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)/C=C/C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2983293.png)
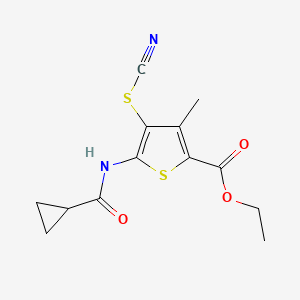
![4-Methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]piperazine-1-carboxamide](/img/structure/B2983299.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2983302.png)
![1-(3,4-dimethoxybenzoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2983303.png)
![6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2983304.png)
![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2983305.png)
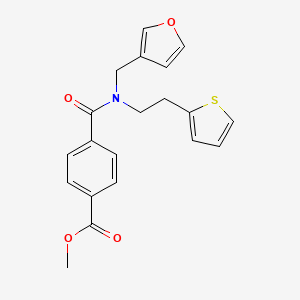
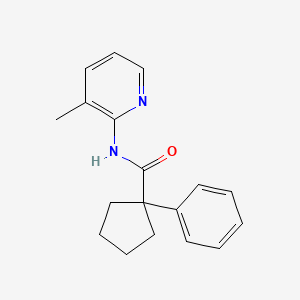
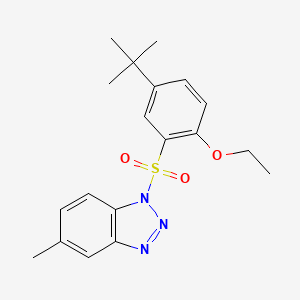

![N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide](/img/structure/B2983314.png)
![ethyl 2-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2983315.png)
